molecular formula C8H10N2O2 B2699229 2-Methyl-6-(oxetan-3-yloxy)pyrazine CAS No. 2198091-94-8

2-Methyl-6-(oxetan-3-yloxy)pyrazine

Cat. No.: B2699229
CAS No.: 2198091-94-8
M. Wt: 166.18
InChI Key: QQBUBCLPNBCJEK-UHFFFAOYSA-N
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Description

2-Methyl-6-(oxetan-3-yloxy)pyrazine is a heterocyclic organic compound that features both a pyrazine ring and an oxetane ring The pyrazine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 4, while the oxetane ring is a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(oxetan-3-yloxy)pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization. This can be achieved by cyclizing a precursor molecule that contains the necessary functional groups to form the oxetane ring. For example, the intramolecular etherification of an epoxide can lead to the formation of an oxetane ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(oxetan-3-yloxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be facilitated by using reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-Methyl-6-(oxetan-3-yloxy)pyrazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(oxetan-3-yloxy)pyrazine involves its interaction with molecular targets and pathways within a biological system. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biomolecules, potentially leading to biological effects. The pyrazine ring can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: Lacks the oxetane ring, making it less reactive in certain types of chemical reactions.

    6-(Oxetan-3-yloxy)pyrazine: Similar structure but without the methyl group, which can influence its reactivity and biological activity.

    2-Methyl-6-(oxetan-3-yloxy)pyridine: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical and biological properties.

Uniqueness

2-Methyl-6-(oxetan-3-yloxy)pyrazine is unique due to the presence of both the oxetane and pyrazine rings

Properties

IUPAC Name

2-methyl-6-(oxetan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-2-9-3-8(10-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBUBCLPNBCJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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